molecular formula C9H11N3O B2422150 (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol CAS No. 297765-46-9

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol

Cat. No.: B2422150
CAS No.: 297765-46-9
M. Wt: 177.207
InChI Key: RNZBTHFXINDRDG-SECBINFHSA-N
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Description

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of an azido group (-N₃) and a hydroxyl group (-OH) attached to a chiral carbon atom The compound also contains a 4-methylphenyl group, which is a derivative of toluene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-(4-methylphenyl)ethanol.

    Azidation: The hydroxyl group of 1-(4-methylphenyl)ethanol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.

    Nucleophilic Substitution: The leaving group is then displaced by an azide ion (N₃⁻) in a nucleophilic substitution reaction, typically using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and safety, especially given the potentially hazardous nature of azides.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by sodium azide (NaN₃) in DMF for azidation.

Major Products

    Oxidation: 2-azido-1-(4-methylphenyl)ethanone.

    Reduction: 2-amino-1-(4-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds, especially those containing azido or amino groups.

    Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications, such as labeling biomolecules.

Mechanism of Action

The mechanism of action of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol depends on its specific application:

    Azido Group: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.

    Hydroxyl Group: The hydroxyl group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-azido-1-phenylethan-1-ol: Similar structure but lacks the methyl group on the phenyl ring.

    (1S)-2-azido-1-(4-chlorophenyl)ethan-1-ol: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

    Methyl Group: The presence of the methyl group on the phenyl ring can influence the compound’s reactivity and physical properties, making it unique compared to its analogs.

Properties

IUPAC Name

(1S)-2-azido-1-(4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZBTHFXINDRDG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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